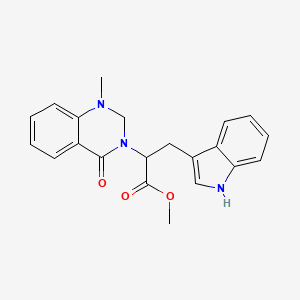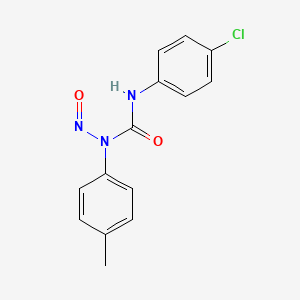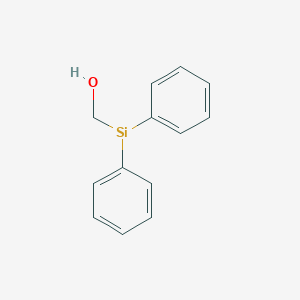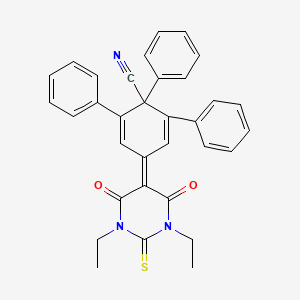
2-(Trimethylstannyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylstannyl)-1,3-benzothiazole is an organotin compound that features a benzothiazole ring substituted with a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylstannyl)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with trimethyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1,3-Benzothiazole+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-(Trimethylstannyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it acts as a stannylated reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2-(Trimethylstannyl)-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
作用機序
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzothiazole in chemical reactions typically involves the activation of the trimethylstannyl group, which can then participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- 2-(Trimethylsilyl)-1,3-benzothiazole
- 2-(Trimethylgermyl)-1,3-benzothiazole
Comparison: 2-(Trimethylstannyl)-1,3-benzothiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group is larger and more electropositive, which can influence the compound’s reactivity and the types of reactions it can undergo.
特性
CAS番号 |
86108-54-5 |
|---|---|
分子式 |
C10H13NSSn |
分子量 |
297.99 g/mol |
IUPAC名 |
1,3-benzothiazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NS.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
InChIキー |
LSKCZVWCIBGDJR-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)



![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)


